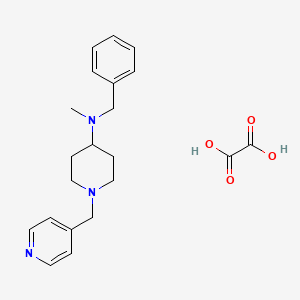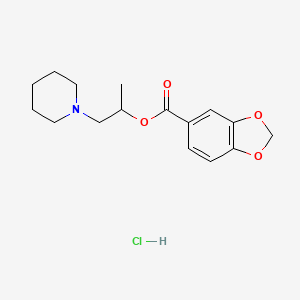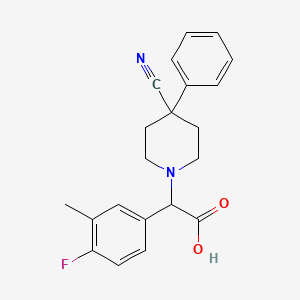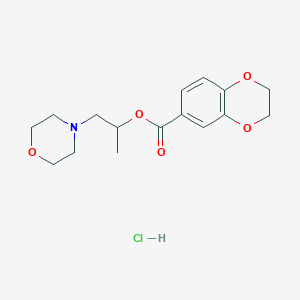
2-(2,5-dimethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide
Overview
Description
2-(2,5-dimethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anti-tumor agent. DMXAA was first synthesized in the 1980s by researchers at the University of Auckland, New Zealand, and was initially tested for its anti-inflammatory properties. However, subsequent studies revealed that DMXAA has potent anti-tumor activity against a range of cancer types, including lung, breast, and colon cancer.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide is not fully understood, but it appears to work by activating the immune system to attack tumor cells. This compound has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha), which are involved in the immune response to cancer. This compound also appears to disrupt the blood supply to tumors, leading to tumor necrosis and cell death.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to induce fever, activate the immune system, and increase levels of cytokines such as TNF-alpha and interferon-gamma (IFN-gamma). This compound has also been shown to increase the permeability of blood vessels, which may contribute to its anti-tumor activity.
Advantages and Limitations for Lab Experiments
One advantage of 2-(2,5-dimethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide is its potent anti-tumor activity, which has been demonstrated in a variety of cancer models. This compound also appears to sensitize tumors to radiation therapy, making it a potential adjunct therapy for cancer treatment. However, this compound has some limitations for lab experiments. It is a complex compound to synthesize, and its potency can vary depending on the purity and quality of the compound. This compound can also induce fever and other side effects in animal models, which can complicate experimental design.
Future Directions
There are several potential future directions for research on 2-(2,5-dimethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide. One area of interest is the development of more efficient synthesis methods for this compound, which could lead to increased availability and lower costs. Another area of interest is the development of more targeted delivery methods for this compound, such as nanoparticles or liposomes, which could improve its efficacy and reduce side effects. Finally, there is ongoing research on the use of this compound in combination with other anti-cancer agents, such as chemotherapy and immunotherapy, to improve treatment outcomes.
Scientific Research Applications
2-(2,5-dimethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide has been extensively studied for its potential as an anti-tumor agent. In preclinical studies, this compound has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer models. This compound appears to work by activating the immune system to attack tumor cells, as well as by disrupting the blood supply to tumors. This compound has also been shown to sensitize tumors to radiation therapy, making it a potential adjunct therapy for cancer treatment.
properties
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11-5-7-14(15(8-11)19(21)22)18-17(20)10-23-16-9-12(2)4-6-13(16)3/h4-9H,10H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMBCYMGGAADNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=C(C=CC(=C2)C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-methyl-N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(1-pyrrolidinyl)-4-pyrimidinamine](/img/structure/B3968519.png)

![3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B3968534.png)

![2-[4-(3-cyanopyrazin-2-yl)piperazin-1-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3968566.png)
![1-[1-(3-cyclopentylpropanoyl)-4-piperidinyl]azepane oxalate](/img/structure/B3968569.png)

![1-{1-[(4-biphenylyloxy)acetyl]-4-piperidinyl}-4-ethylpiperazine hydrochloride](/img/structure/B3968579.png)
![1-benzyl-4-{1-[4-(methylthio)benzyl]-4-piperidinyl}piperazine oxalate](/img/structure/B3968584.png)
![ethyl 4-{[4-(sec-butylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B3968587.png)
![(1R,9aR)-1-({[3-(2-methoxyethoxy)benzyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B3968588.png)

![N-(4-bromobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3968607.png)